molecular formula C13H19NO4 B1596508 Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 33369-26-5

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No.: B1596508
CAS No.: 33369-26-5
M. Wt: 253.29 g/mol
InChI Key: YWLMDVDPKZKLNL-UHFFFAOYSA-N
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Description

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate (CAS RN: 33369-26-5) is a pyrrole derivative characterized by a substituted pyrrole core with ester functionalities. Its molecular formula is C₁₂H₁₇NO₅, and it features methyl groups at the 1- and 4-positions, an ethoxycarbonyl group at position 3, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-17-11(15)7-10-12(13(16)18-6-2)9(3)8-14(10)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLMDVDPKZKLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CN1C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186981
Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33369-26-5
Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Record name Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate
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Preparation Methods

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Yield/Remarks
Bromination + Ring Closure (Knorr-type) Propionaldehyde, bromine, ethyl acetoacetate, ammonia 0–50 °C, 10–14 h, mild conditions Simple, scalable, environmentally friendly High conversion, industrial scale
Alkylation of 4-formyl pyrrole esters Alkyl 4-formyl-1H-pyrrole-2-carboxylates, alkyl bromoacetate DMF, K^tBuO, Bu_4NBr, 15–40 °C Regioselective, well-characterized intermediates 67–86% yield
Advanced functionalization & cyclization Enaminoketones, hydroxylamine HCl Microwave, reflux ethanol Enables structural diversification 60–90% yields for derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in several chemical reactions, leading to the development of new drugs.

Case Study: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing novel anticancer agents through cycloaddition reactions. The compound was utilized as a precursor to create pyrrole derivatives that exhibited cytotoxic activity against cancer cell lines. The results indicated enhanced potency compared to existing treatments, showcasing its potential in cancer therapy .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also explored for its applications in agrochemicals. Its derivatives have been investigated for their efficacy as herbicides and insecticides.

Case Study: Herbicide Development

Research demonstrated that derivatives of this compound could inhibit specific plant growth pathways, making them effective as herbicides. The study involved testing various formulations against common weeds, revealing a significant reduction in weed biomass while maintaining crop safety .

Organic Synthesis

The compound is frequently employed as an intermediate in organic synthesis due to its reactivity and ability to form various functional groups.

Synthesis Pathways

The following table summarizes key synthetic pathways involving this compound:

Reaction TypeConditionsProducts
CycloadditionCatalytic conditionsPyrrole derivatives
EsterificationAcid catalysisModified esters
AlkylationBase-mediatedAlkylated pyrrole compounds

Material Science

Recent studies have explored the use of this compound in material science, particularly in developing new polymers and nanomaterials.

Case Study: Polymer Synthesis

This compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials showed improved performance for applications in coatings and composites .

Mechanism of Action

The mechanism of action of Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate involves its interaction with various molecular targets. The ester functional groups can undergo hydrolysis to release active intermediates that participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight : The addition of a 4-chlorobenzoyl group (as in 33369-27-6) increases molecular weight by ~110 g/mol compared to the parent compound (33369-26-5), reflecting the bulk and electronegativity of chlorine .

Functional Group Variability :

  • The 3-carboxy analog (33369-46-9) lacks the ethoxycarbonyl ester, which may enhance solubility in polar solvents but reduce stability under acidic conditions .
  • Compounds with 5-substituents (e.g., 33369-27-6 and 33369-29-8) exhibit steric and electronic modifications that could influence reactivity in cross-coupling or nucleophilic substitution reactions .

Biological Activity

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate (CAS No. 33369-26-5) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • Melting Point : 73-74 °C
  • Density : 1.1 g/cm³
  • Boiling Point : 357 °C at 760 mmHg
  • Flash Point : 169.7 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on enzyme inhibition.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : this compound has shown promising cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant growth inhibition in human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that this compound may inhibit COX enzymes, which are crucial in inflammatory processes and cancer progression .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AnticancerCell line assaysSignificant cytotoxicity against HT29 and Jurkat cells with IC50 values <10 µM.
Enzyme inhibitionEnzyme assaysDemonstrated inhibition of COX enzymes; potential anti-inflammatory effects.
Apoptosis inductionMolecular dynamics simulationsInduces apoptosis via modulation of apoptotic pathways; interacts with Bcl-2 protein.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via acylation or alkylation of pyrrole derivatives. For example, coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., substituted carbonyl chlorides) under basic conditions (e.g., Et3N or NaH) is a standard approach . Yield optimization involves controlling stoichiometry, reaction temperature (often 0–25°C), and purification via column chromatography. Lower yields (e.g., 23–45% in ) suggest competing side reactions, necessitating careful monitoring by TLC or LCMS.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodology :

  • <sup>1</sup>H NMR : Focus on the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), pyrrole ring protons (δ 6.0–7.0 ppm), and methyl substituents (δ 2.1–2.3 ppm) .
  • ESIMS : Look for the [M+H]<sup>+</sup> or [M−H]<sup>−</sup> ion to confirm molecular weight. For example, related pyrrole esters show m/z values between 249–402 .
  • IR : Key stretches include C=O (1700–1750 cm<sup>−1</sup>) and C-O (1200–1250 cm<sup>−1</sup>).

Q. How do substituents on the pyrrole ring influence the compound’s reactivity in further functionalization?

  • Analysis : The 1,4-dimethyl groups induce steric hindrance, directing electrophilic substitution to the less hindered C5 position. Ethoxycarbonyl groups at C3 act as electron-withdrawing moieties, reducing nucleophilicity at adjacent positions . For example, in , substituents like aryl carbonyls are introduced at C4 via Friedel-Crafts-like reactions.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and torsion angles. For related esters (e.g., ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate), triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.9461 Å, b = 12.1510 Å) are common . Challenges include disorder in flexible ethoxy groups, requiring constraints or restraints during refinement .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Case Study : If NMR suggests tautomerism (e.g., keto-enol forms) but X-ray shows a single conformation, variable-temperature NMR or DFT calculations can clarify dynamic equilibria . For example, in , <sup>1</sup>H NMR of a related compound revealed broad peaks due to exchange processes, resolved via D2O shaking or COSY.

Q. What strategies improve regioselectivity in cross-coupling reactions involving this pyrrole derivative?

  • Approach : Use directing groups (e.g., esters) or transition-metal catalysts (e.g., Pd-mediated C–H activation). In , iodobenzoyl chloride selectively reacts at C4 due to steric and electronic effects from the 1,4-dimethyl groups. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. How does this compound serve as a precursor in multi-step syntheses of complex heterocycles?

  • Application : It acts as a building block for fused pyrrolo-pyridazines or spirocyclic systems. For example, in , similar esters are alkylated or acylated to generate intermediates for homorubin synthesis. Key steps include Claisen condensation or Michael additions .

Methodological Notes

  • Key References :
    • Synthesis:
    • Crystallography:
    • Reactivity:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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